molecular formula C23H18N2O3 B2985539 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide CAS No. 313242-75-0

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide

Cat. No.: B2985539
CAS No.: 313242-75-0
M. Wt: 370.408
InChI Key: VIQUNLMURMYVJW-BZZOAKBMSA-N
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Description

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide is a chromene-derived compound characterized by:

  • A methoxy group (-OCH3) at position 6 of the chromene ring.
  • An imino group (=NH) at position 2, substituted with a 4-phenylphenyl (biphenyl) moiety.
  • A carboxamide (-CONH2) at position 3.

Properties

IUPAC Name

6-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-27-19-11-12-21-17(13-19)14-20(22(24)26)23(28-21)25-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQUNLMURMYVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide typically involves the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with 4-phenylphenylamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the iminochromene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-(4-phenylphenyl)aminomethylchromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide serves as a building block in the synthesis of complex molecules in chemistry. It is also explored in biology for its potential as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders. Furthermore, its anti-inflammatory and anticancer properties are under investigation in medicine, owing to its ability to interact with specific molecular targets. The compound is also utilized in the development of novel materials with unique optical and electronic properties in industry.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide. This reaction leads to the formation of 6-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide.
  • Reduction: The imine group can be reduced to form an amine using reducing agents like sodium borohydride or lithium aluminum hydride. This process results in the formation of 6-methoxy-2-(4-phenylphenyl)aminomethylchromene-3-carboxamide.
  • Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid under acidic conditions, leading to various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Core

a) 8-Ethoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide ()
  • Key Differences: Ethoxy (-OCH2CH3) substituent at position 8 vs. methoxy at position 6. Retains the biphenylimino and carboxamide groups.
  • Implications :
    • Positional isomerism may alter electronic properties (e.g., electron-donating methoxy vs. ethoxy).
    • The ethoxy group’s larger size could increase steric hindrance, affecting binding to biological targets.
b) 6-Bromo-2-(4-phenoxyphenyl)iminochromene-3-carboxamide ()
  • Key Differences: Bromo (-Br) at position 6 vs. methoxy. Phenoxyphenyl (oxygen-linked phenyl) vs. biphenylimino group.
  • Implications: Bromo’s electron-withdrawing nature may reduce electron density on the chromene ring compared to methoxy.
c) N-(4-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide ()
  • Key Differences: 2-Oxo group replaces the imino group. Carboxamide is substituted with a 4-ethoxyphenyl group.
  • Ethoxyphenylamide introduces a bulkier substituent, which may affect solubility and metabolic stability .

Functional Group Modifications

a) 2-Amino-6-methoxy-4-oxochromene-3-carboxamide ()
  • Key Differences: Amino (-NH2) at position 2 vs. imino. 4-Oxo group introduces a ketone.
  • The 4-oxo group may stabilize the chromene ring through conjugation .
b) Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate (–7)
  • Key Differences :
    • Benzo[h]chromene core (fused benzene ring) vs. simple chromene.
    • Ethyl ester at position 3 vs. carboxamide.
    • 4-(4-Fluorophenyl) substituent.
  • Implications :
    • The fused ring system increases molecular weight (393.40 g/mol) and lipophilicity.
    • Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets .

Biological Activity

6-Methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide is a synthetic organic compound categorized as a chromene derivative. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology.

The molecular formula of this compound is C20H18N2O4C_{20}H_{18}N_{2}O_{4}, with a molecular weight of approximately 350.37 g/mol. The structure features a chromene ring system substituted with methoxy and phenyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18N2O4C_{20}H_{18}N_{2}O_{4}
Molecular Weight350.37 g/mol
XLogP3-AA2.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Research indicates that the compound interacts with specific molecular targets within biological systems, leading to its anticancer effects. It has shown promise in inhibiting certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anticancer Properties

Several studies have evaluated the anticancer activity of chromene derivatives, including this compound:

  • In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value indicative of potent antiproliferative activity against HeLa cervical cancer cells.
  • Case Study : In a study focusing on the compound's effects on HeLa cells, treatment with the compound resulted in increased DNA damage and apoptosis compared to untreated controls. The IC50 values for HeLa cells were recorded at approximately 10μM10\mu M, indicating effective inhibition of cell proliferation .
  • Comparative Analysis : When compared to other chromene derivatives, this compound showed superior potency against specific cancer types, highlighting its potential as a lead compound for further development .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-742Cell cycle arrest and DNA damage
HCT-11618PI3K/AKT pathway inhibition

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